molecular formula CF4O2S B1329296 Trifluoromethanesulfonyl fluoride CAS No. 335-05-7

Trifluoromethanesulfonyl fluoride

Cat. No. B1329296
CAS RN: 335-05-7
M. Wt: 152.07 g/mol
InChI Key: SLVAEVYIJHDKRO-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonyl fluoride (CF3SO2F) is a compound with the molecular formula CF4O2S . It has an average mass of 152.068 Da and a monoisotopic mass of 151.955505 Da . It is also known by other names such as Fluorure de trifluorométhanesulfonyle in French and Trifluormethansulfonylfluorid in German .


Synthesis Analysis

The ex situ generation of trifluoromethanesulfonyl fluoride (CF3SO2F) gas has been reported in a two-chamber system . This method has been used as a new SuFEx handle to efficiently synthesize triflates and triflamides . The protocol is broadly tolerated and lends itself to peptide modification or to telescoping into coupling reactions .


Molecular Structure Analysis

The molecular structure of Trifluoromethanesulfonyl fluoride consists of one carbon atom, four fluorine atoms, two oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

Trifluoromethanesulfonyl fluoride has been used in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction designed to assemble functional molecules quickly and modularly . It has been used to efficiently synthesize triflates and triflamides .


Physical And Chemical Properties Analysis

Trifluoromethanesulfonyl fluoride has good dielectric performance and has the potential to replace the potent greenhouse gas sulfur hexafluoride (SF6), which is commonly used as an insulating gas in high-voltage electrical equipment .

Scientific Research Applications

Eco-Friendly Insulating Gas

Trifluoromethanesulfonyl fluoride: has been identified as a potential eco-friendly alternative to sulfur hexafluoride (SF6), which is a potent greenhouse gas commonly used in high-voltage electrical equipment . CF3SO2F exhibits good dielectric performance, making it suitable for use in insulators that can protect both operators and equipment.

Acute Toxicity Studies

Studies have been conducted to determine the acute toxicity of CF3SO2F. For instance, inhalation tests using Horn’s method have shown specific lethal concentrations for male and female rats, providing valuable data for ensuring the safety of electrical workers exposed to this gas .

Sulfur (VI) Fluoride Exchange (SuFEx) Chemistry

CF3SO2F plays a crucial role in SuFEx chemistry, which is a modular approach to assembling functional molecules. It has been used to efficiently synthesize triflates and triflamides, which are important in peptide modification and coupling reactions .

Chemoselective Synthesis

The gas has been utilized in chemoselective synthesis protocols, particularly in the differentiation between phenols and amine groups. This is significant for the selective installation of functional groups in molecular design .

Peptide Modification

The ability of CF3SO2F to act as a SuFEx handle makes it a valuable reagent for peptide modification. This application is particularly relevant in the field of biochemistry and pharmaceuticals, where precise modifications can alter peptide properties .

Material Synthesis

CF3SO2F is involved in the synthesis of materials, such as triflimidate esters, which have potential applications in various industries, including pharmaceuticals and materials science .

Safety And Hazards

Trifluoromethanesulfonyl fluoride is considered hazardous. It is corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Trifluoromethanesulfonyl fluoride has emerged as a promising compound in the field of SuFEx chemistry . Its use as a new SuFEx handle to efficiently synthesize triflates and triflamides opens up new possibilities for the synthesis of functional molecules .

properties

IUPAC Name

trifluoromethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVAEVYIJHDKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059827
Record name Methanesulfonyl fluoride, trifluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoromethanesulfonyl fluoride

CAS RN

335-05-7
Record name Trifluoromethanesulfonyl fluoride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonyl fluoride, trifluoro-
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Record name Methanesulfonyl fluoride, trifluoro-
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Record name Methanesulfonyl fluoride, trifluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoromethanesulphonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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